3-Methyl-3-nitrothietane
Overview
Description
3-Methyl-3-nitrothietane is an organic compound characterized by a thietane ring substituted with a methyl group and a nitro group Thietanes are four-membered sulfur-containing heterocycles, and the presence of the nitro group imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-nitrothietane typically involves the reaction of 3-methylthietane with a nitrating agent. One common method is the nitration of 3-methylthietane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-nitrothietane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 3-methylthietane.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-methyl-3-aminothietane.
Reduction: Formation of 3-methylthietane.
Substitution: Formation of various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-nitrothietane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-nitrothietane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
3-Methylthietane: Lacks the nitro group, resulting in different chemical reactivity.
3-Nitrothietane: Lacks the methyl group, affecting its steric and electronic properties.
4-Methyl-4-nitrothietane: A positional isomer with different reactivity due to the position of the substituents.
Uniqueness: 3-Methyl-3-nitrothietane is unique due to the combination of the methyl and nitro groups on the thietane ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-3-nitrothietane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4(5(6)7)2-8-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMGMVQGDWQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499039 | |
Record name | 3-Methyl-3-nitrothietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66810-29-5 | |
Record name | 3-Methyl-3-nitrothietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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